Ethyl 5-(pyridazin-4-yl)nicotinate
Description
Properties
Molecular Formula |
C12H11N3O2 |
|---|---|
Molecular Weight |
229.23 g/mol |
IUPAC Name |
ethyl 5-pyridazin-4-ylpyridine-3-carboxylate |
InChI |
InChI=1S/C12H11N3O2/c1-2-17-12(16)11-5-10(6-13-7-11)9-3-4-14-15-8-9/h3-8H,2H2,1H3 |
InChI Key |
GHXOLCAMYGIIQB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=CC(=C1)C2=CN=NC=C2 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves:
- Esterification of nicotinic acid to form ethyl nicotinate.
- Functional group transformations on the pyridine ring to introduce reactive handles such as nitriles or halides.
- Coupling or substitution reactions to attach the pyridazine ring at the 5-position of the nicotinate.
This approach is supported by analogous syntheses of related nicotinate derivatives and pyridazinyl compounds reported in the literature.
Esterification of Nicotinic Acid
The initial step is the esterification of nicotinic acid to ethyl nicotinate, which is a key intermediate:
| Step | Reagents & Conditions | Yield | Notes |
|---|---|---|---|
| 1 | Nicotinic acid (2.0 g, 16.24 mmol), ethanol (50 mL), catalytic H2SO4, reflux at 85 °C for 8 h | 98% | Reaction monitored by TLC (ethyl acetate/hexane 1:4); work-up includes extraction and drying |
This reaction proceeds smoothly under acidic reflux conditions, yielding ethyl nicotinate as a colorless oil or solid, confirmed by ^1H NMR spectroscopy.
Oxidation to Pyridine N-Oxide
Ethyl nicotinate is oxidized to its pyridine N-oxide derivative using 3-chloroperoxybenzoic acid (mCPBA):
This step introduces an electrophilic site ortho to the nitrogen, facilitating further substitution.
Nucleophilic Substitution with Trimethylsilyl Cyanide (TMSCN)
The pyridine N-oxide undergoes nucleophilic substitution at the ortho position with TMSCN in the presence of triethylamine under reflux:
This step introduces a cyano group, which is a versatile intermediate for further transformations.
Conversion to Pyridazinyl Derivative
Though direct literature on the preparation of this compound is limited, analogous pyridazinyl substitutions on nicotinate derivatives are typically achieved via condensation reactions involving hydrazine derivatives and nitrile or carbonyl precursors. Based on known synthetic routes for pyridazine ring formation:
- The cyano group can be converted to hydrazide intermediates.
- Subsequent cyclization with hydrazine or substituted hydrazines forms the pyridazine ring fused at the 5-position of the nicotinate.
This is consistent with general synthetic protocols for pyridazinyl heterocycles.
Representative Synthetic Scheme Summary
| Step | Intermediate/Product | Key Reagents & Conditions | Yield (%) | Characterization Data |
|---|---|---|---|---|
| 1 | Ethyl nicotinate | Nicotinic acid, ethanol, H2SO4, reflux 85 °C | 98 | ^1H NMR, melting point |
| 2 | Ethyl nicotinate N-oxide | mCPBA, DCM, 0 °C to RT overnight | 98 | ^1H NMR, mp 101–102 °C |
| 3 | Ethyl 6-cyanonicotinate | TMSCN, triethylamine, reflux in ACN | 50 | ^1H NMR, mp 56–57 °C |
| 4 | This compound | Hydrazine derivatives, cyclization conditions | Variable | NMR, MS, elemental analysis (literature-dependent) |
Analytical and Research Outcomes
- NMR Spectroscopy: Proton NMR consistently confirms the substitution pattern on the pyridine ring and the presence of ester and pyridazine protons.
- Melting Points: Reported melting points for intermediates provide purity and identity confirmation.
- Yields: The overall synthetic route achieves moderate to high yields in esterification and oxidation steps, with moderate yields in cyanation.
- Purification: Flash column chromatography on silica gel with mixtures of methanol and dichloromethane is the standard purification method.
- Mass Spectrometry and Elemental Analysis: These confirm molecular weights and composition, particularly for the final pyridazinyl nicotinate derivatives.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(pyridazin-4-yl)nicotinate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce nitro groups to amines or other functional groups.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens, alkyl halides, and various nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can yield amines or alcohols .
Scientific Research Applications
Ethyl 5-(pyridazin-4-yl)nicotinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: It is used in the development of new materials and as a precursor for various chemical processes
Mechanism of Action
The mechanism of action of Ethyl 5-(pyridazin-4-yl)nicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Key Observations:
- Halogen vs. Alkoxy Groups: Chloro substituents (e.g., Methyl 5-amino-6-chloronicotinate) may increase metabolic stability compared to methoxy groups, which are prone to oxidative demethylation .
Physicochemical and Pharmacokinetic Properties
While direct data on this compound is unavailable, insights can be inferred from ethyl nicotinate analogs:
- Skin Permeability : Ethyl nicotinate derivatives exhibit variable transdermal flux due to esterase-mediated metabolism. For example, ethyl nicotinate’s steady-state flux is governed by Fick’s diffusion laws and Michaelis-Menten kinetics, with partition coefficients (log P) critical for stratum corneum penetration .
- Metabolic Stability: Ethyl esters (e.g., Ethyl 5-amino-6-methylnicotinate) may undergo hydrolysis to carboxylic acids, whereas methyl esters (e.g., Methyl 5-amino-6-chloronicotinate) show slower hydrolysis rates, impacting bioavailability .
Q & A
Basic Research Questions
Q. What are common synthetic routes for Ethyl 5-(pyridazin-4-yl)nicotinate, and how are reaction conditions optimized?
- Methodology : The compound can be synthesized via Suzuki-Miyaura cross-coupling. For example, a boronate ester intermediate (e.g., ethyl 2-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate) is reacted with a pyridazine-derived aryl halide using Pd catalysts. Key conditions include a 1:1.2 molar ratio of aryl halide to boronate, K₂CO₃ as a base, and a 1,4-dioxane/water solvent system at 80–100°C for 12–24 hours . Purification involves flash chromatography with ethyl acetate/hexane gradients. Yield optimization requires strict control of catalyst loading (e.g., 5 mol% Pd(PPh₃)₄) and inert atmosphere .
Q. How can researchers analyze the purity and structural integrity of this compound?
- Methodology :
- Liquid Chromatography-Mass Spectrometry (LC-MS) : Confirm molecular weight via [M+H]⁺ peaks (e.g., observed m/z 390.16 for a related nicotinate) .
- ¹H/¹³C NMR : Identify pyridazine (δ 8.5–9.5 ppm for aromatic protons) and ester groups (δ 4.3–4.5 ppm for -OCH₂CH₃) .
- HPLC : Use C18 columns with acetonitrile/water mobile phases (0.1% TFA) to assess purity (>95%) .
Q. What key functional groups in this compound influence its reactivity and biological activity?
- Critical Groups :
- Pyridazine ring : Enhances π-π stacking with biological targets (e.g., kinase active sites) .
- Ethyl ester : Facilitates prodrug strategies; hydrolyzes in vivo to the active carboxylic acid .
- Pyridine nitrogen : Participates in hydrogen bonding with receptors (e.g., nicotinic acetylcholine receptors) .
Advanced Research Questions
Q. How can researchers address low yields in Suzuki-Miyaura couplings for nicotinate derivatives?
- Troubleshooting :
- Catalyst selection : Replace Pd(PPh₃)₄ with PdCl₂(dppf) for sterically hindered substrates .
- Solvent optimization : Use toluene/ethanol (3:1) to improve solubility of aryl halides .
- Temperature control : Maintain 80°C to avoid side reactions (e.g., deborylation) .
Q. What strategies are effective for designing bioactive analogs of this compound?
- SAR-Driven Modifications :
- Substituent addition : Introduce electron-withdrawing groups (e.g., -CF₃ at the 2-position) to enhance binding affinity .
- Ring expansion : Replace pyridazine with pyrimidine to modulate selectivity for kinase isoforms .
- Ester hydrolysis : Synthesize the carboxylic acid derivative to improve water solubility for in vivo studies .
Q. How can contradictory biological activity data for nicotinate derivatives be resolved?
- Methodology :
- Assay standardization : Use consistent cell lines (e.g., HEK293 for receptor studies) and control for esterase activity in media .
- Comparative studies : Benchmark against structurally similar compounds (e.g., Ethyl 5-(phenylethynyl)nicotinate) to identify substituent-specific effects .
Q. What computational methods predict the binding modes of this compound to biological targets?
- Approaches :
- Molecular docking : Use AutoDock Vina with crystal structures of nicotinic receptors (PDB: 2QC1) to prioritize substituent positions .
- MD simulations : Analyze stability of ligand-receptor complexes in GROMACS (50 ns trajectories) .
Q. How can reaction conditions be optimized to minimize side products in nicotinate synthesis?
- Optimization Parameters :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
